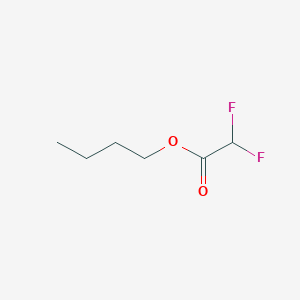

Butyl 2,2-difluoroacetate

CAS No.: 368-35-4

Cat. No.: VC1993836

Molecular Formula: C6H10F2O2

Molecular Weight: 152.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 368-35-4 |

|---|---|

| Molecular Formula | C6H10F2O2 |

| Molecular Weight | 152.14 g/mol |

| IUPAC Name | butyl 2,2-difluoroacetate |

| Standard InChI | InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |

| Standard InChI Key | GVBWFXWJTVAKMW-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C(F)F |

| Canonical SMILES | CCCCOC(=O)C(F)F |

Introduction

Butyl 2,2-difluoroacetate (CAS 368-35-4) is a fluorinated organic compound with the molecular formula C₆H₁₀F₂O₂ and a molecular weight of 152.14 g/mol . This colorless liquid serves as a critical reagent and intermediate in organic synthesis, pharmaceutical development, and materials science. Below is a detailed analysis of its properties, reactivity, and applications, supported by peer-reviewed research and industrial data.

Synthesis and Industrial Production

The compound is synthesized via acid-catalyzed esterification of 2,2-difluoroacetic acid with butanol. Key steps include:

-

Reaction Setup: Sulfuric acid or p-toluenesulfonic acid is used as a catalyst.

-

Conditions: Heating under reflux to drive esterification equilibrium .

Industrial production employs continuous reactors for scalability and integrates waste management systems to mitigate environmental impact .

Chemical Reactivity and Reaction Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols in polar aprotic solvents (e.g., DMSO) | Substituted difluoroacetate derivatives |

| Hydrolysis | HCl (acidic) or NaOH (basic) | 2,2-Difluoroacetic acid + butanol |

| Reduction | LiAlH₄ in anhydrous ether | 2,2-Difluoroethanol |

These reactions are critical for generating bioactive molecules and advanced materials .

Applications in Research and Industry

The compound’s versatility spans multiple fields:

Medicinal Chemistry

-

Pharmaceutical Intermediates: Used to synthesize antiviral agents (e.g., nucleoside analogs) and anticancer drugs via fluorination strategies .

-

Enzyme Studies: Investigated as a substrate to probe fluoroenzyme interactions, aiding in drug design .

Agrochemical Development

-

Herbicides and Insecticides: Fluorinated esters derived from this compound exhibit improved target specificity and environmental persistence .

Material Science

-

Fluorinated Polymers: Serves as a monomer for polymers with low surface energy and chemical resistance, used in coatings and sealants .

Biological and Pharmacological Insights

Mechanism of Action

The fluorine atoms modulate binding affinity to biological targets, such as enzymes and receptors. For example:

-

Enzyme Inhibition: Competes with natural substrates, altering metabolic pathways .

-

Receptor Binding: Enhances interactions with hydrophobic pockets in proteins .

Toxicity Profile

While difluoroacetates can exhibit aquatic toxicity, studies indicate adverse effects occur at concentrations exceeding typical therapeutic or industrial exposure levels .

| Field | Application | Key Advantage |

|---|---|---|

| Pharmaceuticals | Anticancer and antiviral agents | Enhanced metabolic stability |

| Agrochemicals | Herbicides, insecticides | Improved environmental persistence |

| Materials Science | Fluorinated polymers | Low surface energy and durability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume